molecular formula C19H18ClN3O3S B2900638 2-{[1-(3-Chloro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline CAS No. 2097913-01-2

2-{[1-(3-Chloro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline

Cat. No.: B2900638
CAS No.: 2097913-01-2
M. Wt: 403.88
InChI Key: BAVMIMCURYGTSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that includes a quinoxaline core, a pyrrolidine ring, and a 3-chloro-2-methylbenzenesulfonyl group . Quinoxaline is a heterocyclic compound with a two-ring structure, consisting of benzene and pyrazine. Pyrrolidine is a five-membered ring with four carbon atoms and one nitrogen atom . The 3-chloro-2-methylbenzenesulfonyl group is a derivative of benzenesulfonyl chloride, with a chlorine atom and a methyl group attached to the benzene ring .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if the compound is volatile or reactive, it could pose a risk. Additionally, if the compound is intended to be used as a pharmaceutical, its safety profile would need to be thoroughly evaluated through preclinical and clinical testing .

Properties

IUPAC Name

2-[1-(3-chloro-2-methylphenyl)sulfonylpyrrolidin-3-yl]oxyquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3S/c1-13-15(20)5-4-8-18(13)27(24,25)23-10-9-14(12-23)26-19-11-21-16-6-2-3-7-17(16)22-19/h2-8,11,14H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVMIMCURYGTSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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